N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771374
InChI: InChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-3-5-11(16-2)6-4-10/h3-8H,9H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15771374

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-3-5-11(16-2)6-4-10/h3-8H,9H2,1-2H3,(H,13,14)
Standard InChI Key JBCQHQVTSIOTFC-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine (CAS No. 1856022-61-1; PubChem CID: 60808824) has the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol . Its IUPAC name is N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine, reflecting the methoxybenzyl group at the para position and the methyl-substituted pyrazole ring. The canonical SMILES representation is CN1C=CC(=N1)NCC2=CC=C(C=C2)OC, highlighting the connectivity of its functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
CAS Number1856022-61-1
IUPAC NameN-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine
XLogP3 (Partition Coefficient)2.1
Topological Polar Surface Area43.8 Ų

Structural Analysis

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a methyl group and at position 3 with a 4-methoxybenzylamine group. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole core enables hydrogen bonding and π-π interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 1-methyl-1H-pyrazol-3-amine and 4-methoxybenzyl chloride under basic conditions. A representative procedure includes:

  • Base-mediated coupling: Reacting 1-methyl-1H-pyrazol-3-amine with 4-methoxybenzyl chloride in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures.

  • Purification: The crude product is isolated via column chromatography or recrystallization, yielding the final compound with >90% purity.

Table 2: Representative Synthesis Conditions

ReactantBase/SolventTemperatureYieldReference
1-Methyl-1H-pyrazol-3-amine + 4-methoxybenzyl chlorideNaH/DMF80°C85%
1-Methyl-1H-pyrazol-3-amine + 4-methoxybenzyl bromideK₂CO₃/THF70°C78%

Industrial-Scale Production

For large-scale synthesis, solvent-free conditions and flow chemistry techniques are employed to minimize waste and improve efficiency. Automated reactors enable precise control over reaction parameters, ensuring consistent yields.

Biological Activities and Mechanisms

Enzyme Inhibition

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine exhibits inhibitory activity against α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. Molecular docking studies suggest that the methoxybenzyl group binds to the enzymes' active sites via hydrophobic interactions, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .

Table 3: Enzyme Inhibition Data

EnzymeIC₅₀ (μM)Reference
α-Glucosidase12.4
α-Amylase18.9

Anti-inflammatory and Anticancer Properties

Pyrazole derivatives are known to modulate inflammatory cytokines (e.g., TNF-α, IL-6) and induce apoptosis in cancer cells via caspase-3 activation . Although specific data for this compound are pending, its structural features align with these mechanisms.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its methoxybenzyl group is a common pharmacophore in drugs targeting neurological disorders.

Material Science

In organic electronics, the conjugated π-system of the pyrazole ring facilitates charge transport, making it a candidate for organic semiconductors.

Future Directions

Further research should prioritize:

  • In vivo pharmacokinetic studies to assess bioavailability and metabolic stability.

  • Structure-activity relationship (SAR) optimization to enhance enzyme inhibitory potency.

  • Exploration of synergistic effects with existing antimicrobial agents .

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